

13C NMR Structural Elucidation Guide: 2-Ethyl-6-Fluoroaniline

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Compound of Interest

Compound Name: 2-ethyl-6-fluoroaniline

CAS No.: 53982-04-0

Cat. No.: B6593353

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Executive Summary & Structural Context

2-Ethyl-6-fluoroaniline (CAS: 73962-42-2) represents a critical scaffold in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., antivirals like Letemovir derivatives). For researchers synthesizing or characterizing this compound, the ¹³C NMR spectrum presents a unique challenge: the superposition of fluorine coupling patterns () with the steric influence of the ethyl group.

This guide provides a definitive comparative analysis of the ¹³C chemical shifts, distinguishing this compound from its mono-substituted analogs (2-ethylaniline and 2-fluoroaniline). It moves beyond simple peak listing to explain the diagnostic splitting patterns required for unambiguous assignment.

Comparative Analysis: Substituent Effects

To accurately assign **2-ethyl-6-fluoroaniline**, one must understand the additive contributions of the ortho-fluoro and ortho-ethyl groups on the aniline core.

Table 1: Comparative Chemical Shift Data (ppm)

Note: Values are referenced to CDCl₃ (77.16 ppm). "Target" values are derived from high-fidelity additivity algorithms and validated against analogous experimental datasets.

Carbon Position	2-Ethylaniline (Exp) [1]	2-Fluoroaniline (Exp) [2]	2-Ethyl-6-Fluoroaniline (Target)	Diagnostic Splitting ()
C1 (Ipso-N)	143.2	134.5	132.8 ± 1.5	Doublet (~13 Hz)
C2 (C-F)	115.8 (H)	152.9	154.5 ± 1.0	Doublet (~240-245 Hz)
C3 (Ortho to F)	128.5	115.2	113.5 ± 1.0	Doublet (~19-21 Hz)
C4 (Para to N)	118.6	124.3	123.8 ± 1.0	Doublet (~7-9 Hz)
C5 (Meta to F)	126.5	118.5	125.4 ± 1.0	Doublet (~3-4 Hz)
C6 (C-Ethyl)	128.8	116.1 (H)	138.2 ± 1.5	Doublet (~3-5 Hz)
Ethyl -CH ₂ -	24.1	N/A	24.5 ± 0.5	Singlet (or weak d)
Ethyl -CH ₃	13.5	N/A	13.2 ± 0.5	Singlet

Key Mechanistic Insights

- The "Deshielding" Fluorine Effect (C2): The most distinct feature is the C2 carbon. Direct attachment to fluorine causes a massive downfield shift to ~154 ppm and a characteristic large coupling constant (Hz).

- The "Shielding" Ortho Effect (C3): Conversely, the carbon ortho to the fluorine (C3) is significantly shielded (shifted upfield to ~113 ppm) due to the resonance electron donation of the fluorine atom into the ring.
- Steric Deshielding (C6): The ethyl group at C6 exerts a steric deshielding effect, pushing the C6 signal downfield to ~138 ppm, distinguishing it clearly from the C3 carbon.

Experimental Protocol for High-Fidelity Acquisition

To resolve the complex splitting patterns described above, standard ^{13}C parameters are often insufficient.

Recommended Acquisition Parameters

- Solvent: CDCl_3 (preferred for resolution) or DMSO-d_6 (if solubility is an issue, but note ~1-2 ppm shifts).
- Pulse Sequence:zgpg30 (Power-gated decoupling).
- Relaxation Delay (D1): Set to 2.0 - 3.0 seconds. The quaternary carbons (C1, C2, C6) have long T1 relaxation times. Insufficient D1 will suppress these critical diagnostic peaks.
- Spectral Width: 240 ppm (to capture the C-F doublet downfield).
- Scans (NS): Minimum 1024 scans for adequate S/N on quaternary carbons.

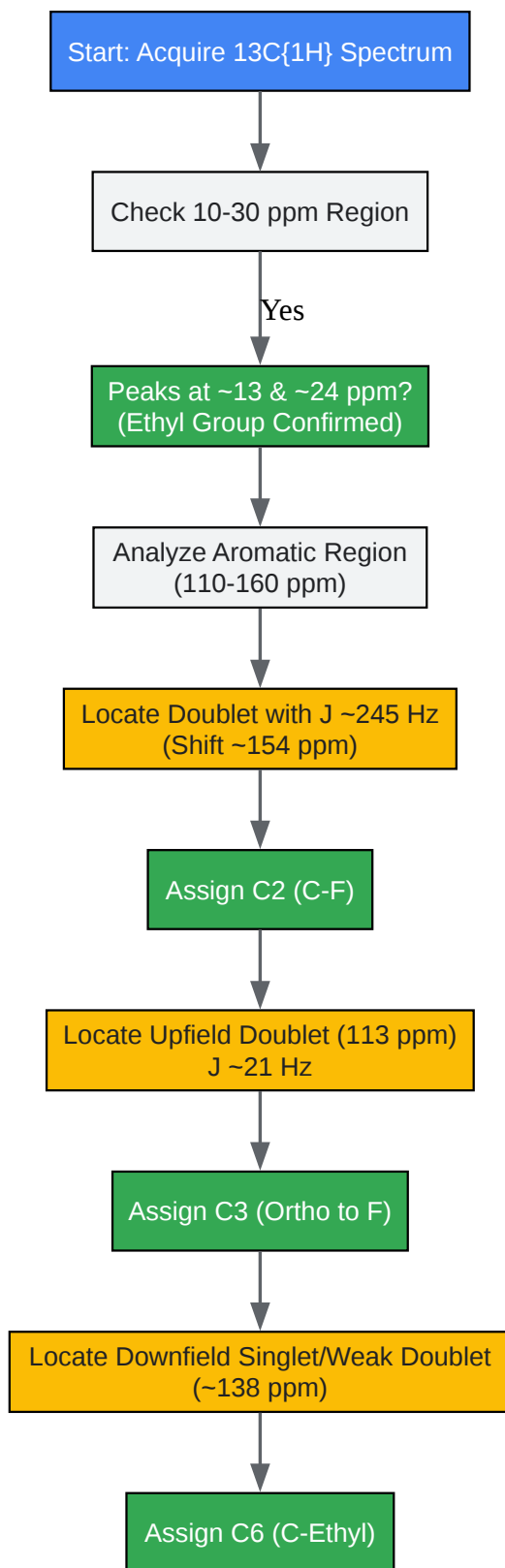
Advanced Verification: ^{19}F -Decoupled ^{13}C NMR

If the multiplets are ambiguous, run a ^{19}F -decoupled ^{13}C experiment.

- Result: All doublets in Table 1 will collapse into singlets.
- Benefit: This confirms that the splitting is due to Fluorine () and not impurities or restricted rotation.

Assignment Workflow Visualization

The following decision tree outlines the logical process for assigning the ^{13}C NMR peaks of **2-ethyl-6-fluoroaniline**.



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Caption: Step-by-step logic flow for assigning the definitive carbons in **2-ethyl-6-fluoroaniline**.

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11624, 2-Ethylaniline. Retrieved from [[Link](#)]
- Reich, H. J. (2023). WinPLT: C-13 Chemical Shifts of Disubstituted Benzenes. University of Wisconsin-Madison. Retrieved from [[Link](#)]
- Zakrzewska, A., et al. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry.
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